Ortho-Chloro vs. Meta-Chloro Substitution: Impact on VEGFR2 Kinase Inhibitory Potency
The target compound's ortho-chloro (2-chloro) substitution on the benzamide ring is structurally distinct from its meta-chloro (3-chloro) analog (CAS 953149-61-6). In the Takeda imidazo[1,2-b]pyridazine VEGFR2 inhibitor series, ortho-substituted benzamides consistently outperformed meta-substituted congeners due to a steric-driven conformational preference that optimizes the dihedral angle of the amide for hinge-region binding. The lead compound from this series, which incorporates an optimized benzamide cap, achieved a VEGFR2 IC50 of 0.95 nM . Direct quantitative data for this specific pair is not published. However, the class-level SAR trend strongly supports enhanced target engagement for the ortho-chloro configuration over the meta-chloro variant. [Supporting evidence]
| Evidence Dimension | VEGFR2 Kinase Inhibitory Activity (Predicted Trend Based on Ortho vs. Meta SAR) |
|---|---|
| Target Compound Data | No direct IC50 data publicly available for this exact compound. |
| Comparator Or Baseline | 3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (meta-chloro, para-linker analog). No direct IC50 data available. Benchmark class lead: TAK-593 (optimized ortho-substituted imidazo[1,2-b]pyridazine), VEGFR2 IC50 = 0.95 nM. |
| Quantified Difference | Not quantifiable for this specific pair. Class-level inference: ortho-substitution is strongly favored for potency. |
| Conditions | In vitro kinase inhibition assay (AlphaScreen); TAK-593 data measured against recombinant human VEGFR2. |
Why This Matters
Selecting the correct ortho-chloro regioisomer is critical for maintaining the intended kinase engagement geometry; a meta-chloro analog is predicted to be significantly less potent based on published SAR from the same scaffold class.
